molecular formula C12H17N3O2 B3159926 N-piperidin-4-yl-2-pyridin-3-yloxyacetamide CAS No. 865432-00-4

N-piperidin-4-yl-2-pyridin-3-yloxyacetamide

Cat. No.: B3159926
CAS No.: 865432-00-4
M. Wt: 235.28 g/mol
InChI Key: RMZFRHDPQZIBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-piperidin-4-yl-2-pyridin-3-yloxyacetamide is a compound that features both piperidine and pyridine moieties. Piperidine is a six-membered heterocyclic amine, while pyridine is a six-membered aromatic heterocycle. Compounds containing these structures are often significant in medicinal chemistry due to their diverse biological activities .

Preparation Methods

The synthesis of N-piperidin-4-yl-2-pyridin-3-yloxyacetamide typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common synthetic route involves the nucleophilic substitution reaction where a piperidine derivative reacts with a pyridine derivative in the presence of a base. Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity .

Chemical Reactions Analysis

N-piperidin-4-yl-2-pyridin-3-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the pyridine ring. Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions and catalysts like palladium for hydrogenation reactions.

Scientific Research Applications

N-piperidin-4-yl-2-pyridin-3-yloxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-piperidin-4-yl-2-pyridin-3-yloxyacetamide involves its interaction with specific molecular targets. It may bind to DNA or proteins, affecting their function and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-piperidin-4-yl-2-pyridin-3-yloxyacetamide can be compared with other piperidine and pyridine derivatives. Similar compounds include:

Properties

IUPAC Name

N-piperidin-4-yl-2-pyridin-3-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(15-10-3-6-13-7-4-10)9-17-11-2-1-5-14-8-11/h1-2,5,8,10,13H,3-4,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZFRHDPQZIBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)COC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-piperidin-4-yl-2-pyridin-3-yloxyacetamide
Reactant of Route 2
Reactant of Route 2
N-piperidin-4-yl-2-pyridin-3-yloxyacetamide
Reactant of Route 3
Reactant of Route 3
N-piperidin-4-yl-2-pyridin-3-yloxyacetamide
Reactant of Route 4
Reactant of Route 4
N-piperidin-4-yl-2-pyridin-3-yloxyacetamide
Reactant of Route 5
Reactant of Route 5
N-piperidin-4-yl-2-pyridin-3-yloxyacetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-piperidin-4-yl-2-pyridin-3-yloxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.